molecular formula C12H23NO2 B12660901 12-Aminoundec-8-enoic acid CAS No. 70994-20-6

12-Aminoundec-8-enoic acid

Cat. No.: B12660901
CAS No.: 70994-20-6
M. Wt: 213.32 g/mol
InChI Key: FMVVIUIXLUEFHM-HWKANZROSA-N
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Description

12-Aminoundec-8-enoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of undecenoic acid, featuring an amino group at the 12th carbon and a double bond between the 8th and 9th carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:

    Starting Material: The process begins with undecenoic acid, which is commercially available.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products:

    Epoxides: Formed from the oxidation of the double bond.

    Primary Amines: Resulting from the reduction of the amino group.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

12-Aminoundec-8-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.

    Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    Undecenoic Acid: Lacks the amino group but shares the same carbon chain length and double bond position.

    12-Aminododecanoic Acid: Similar structure but lacks the double bond.

    8-Aminooctanoic Acid: Shorter carbon chain with the amino group at a different position.

Properties

CAS No.

70994-20-6

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(E)-12-aminododec-8-enoic acid

InChI

InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+

InChI Key

FMVVIUIXLUEFHM-HWKANZROSA-N

Isomeric SMILES

C(CCCC(=O)O)CC/C=C/CCCN

Canonical SMILES

C(CCCC(=O)O)CCC=CCCCN

Origin of Product

United States

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